N-cycloheptylquinolin-5-amine

Lipophilicity Drug-likeness Physicochemical profiling

Screening libraries often suffer from gaps in lipophilic space, making systematic SAR exploration of hydrophobic pockets difficult. N-cycloheptylquinolin-5-amine (XLogP3: 5.0) directly addresses this by occupying a precise intermediate physicochemical position between cyclohexyl and cyclooctyl analogs. - Distinct 5-aminoquinoline scaffold for probing steric tolerance in enzyme active sites via a unique hydrophobic vector. - Validated synthetic route available; serves as a versatile secondary amine building block for acylation, sulfonylation, or reductive amination. - Reliable supply for medicinal chemistry: typical research-grade purity ≥95%, with standard global shipping protocols.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 1036533-15-9
Cat. No. B1517649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptylquinolin-5-amine
CAS1036533-15-9
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC2=CC=CC3=C2C=CC=N3
InChIInChI=1S/C16H20N2/c1-2-4-8-13(7-3-1)18-16-11-5-10-15-14(16)9-6-12-17-15/h5-6,9-13,18H,1-4,7-8H2
InChIKeyFYQWYCVXMLARKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement of N-Cycloheptylquinolin-5-amine


N-Cycloheptylquinolin-5-amine (CAS 1036533-15-9) is a synthetic small molecule belonging to the 5-aminoquinoline class, characterized by a quinoline core substituted at the 5-position with a secondary amine bearing a flexible, hydrophobic cycloheptyl ring [1]. With a molecular formula of C₁₆H₂₀N₂ and a molecular weight of 240.34 g/mol, it is primarily offered as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications . Unlike the more extensively studied 4-aminoquinoline (e.g., chloroquine) and 8-aminoquinoline (e.g., primaquine) antimalarial scaffolds, the 5-amino substitution pattern presents a distinct vector for target engagement, making this compound a specialized tool for exploring novel chemical space [1]. Its commercial availability from multiple reputable vendors, including Santa Cruz Biotechnology, Fluorochem, and Enamine, positions it as an accessible entry point for structure-activity relationship (SAR) studies focused on the quinoline pharmacophore .

Workflow
Medicinal chemistry SAR probe
Sourcing
Multi-vendor accessibility
Selection
5-amino scaffold differentiation

Why N-Cycloheptylquinolin-5-amine Cannot Be Replaced by Analogs


The practice of substituting one N-cycloalkylquinolin-5-amine for another—for example, replacing the cycloheptyl derivative with its cyclohexyl or cyclooctyl analog—ignores the critical influence of ring size on lipophilicity and steric bulk, which are key drivers of molecular recognition, membrane permeability, and off-target binding [1]. Even subtle changes in the cycloalkyl ring can lead to significant shifts in logP and molar refractivity, altering the compound's pharmacokinetic profile and target engagement in ways that are not predictable from the quinoline scaffold alone . In the absence of direct biological comparison data, the selection of N-cycloheptylquinolin-5-amine over its analogs must be guided by its distinct physicochemical signature, which occupies a unique intermediate position in the lipophilicity-steric bulk continuum between the smaller cyclohexyl and larger cyclooctyl variants [2]. This differentiation is particularly critical when the compound is employed as a screening library component or a synthetic intermediate, where the cycloheptyl group's conformational flexibility and size can probe hydrophobic pockets that are inaccessible to smaller rings [3].

Target
N-Cycloheptyl
Intermediate lipophilicity and steric bulk
Substitutes
Cyclohexyl / Cyclooctyl analogs
Ring size changes shift logP and molar refractivity, altering membrane permeability and target engagement. Direct biological comparison data absent.
Target
Conformational flexibility
Cycloheptyl ring probes hydrophobic pockets inaccessible to smaller rings
Substitutes
Smaller cycloalkyl analogs
May fail to engage sterically demanding binding sites; screening library representation may not transfer across ring sizes.

Quantitative Differentiation from Nearest Analogs


Lipophilicity Comparison Across Cycloalkyl Analogs

N-Cycloheptylquinolin-5-amine exhibits an XLogP3 of 5.0, positioning it as a significantly more lipophilic alternative to the unsubstituted 5-aminoquinoline parent scaffold (XLogP3 ~1.6) and discriminating it from the cyclohexyl analog (predicted XLogP3 ~4.5) and the cyclooctyl analog (predicted XLogP3 ~5.5) [1][2]. This incremental lipophilicity profile is critical when optimizing for membrane permeability or hydrophobic target binding, as it fills a specific lipophilicity gap in the N-cycloalkylquinolin-5-amine series [3].

Lipophilicity
Data to verify
XLogP3 5.0
5-AQ 1.6 Cyclohexyl ~4.5 Cyclooctyl ~5.5
Intermediate lipophilicity space cannot be replicated by smaller or larger N-cycloalkyl analogs
Computed values; experimental validation needed
Lipophilicity Drug-likeness Physicochemical profiling

TPSA and Hydrogen Bond Donor Profile

The compound possesses a TPSA of 24.9 Ų and a single hydrogen bond donor (HBD) count of 1, which is identical across the N-cycloalkylquinolin-5-amine series but distinct from the parent 5-aminoquinoline (TPSA 38.9 Ų, HBD 2) [1][2]. This reduced TPSA and HBD count relative to the primary amine parent enhances passive membrane permeability potential and reduces P-glycoprotein recognition risk, making it a more favorable scaffold for intracellular target engagement compared to 5-aminoquinoline itself [3].

TPSA & HBD
Data to verify
TPSA 24.9 Ų
HBD 1
Reduced polar surface area vs 5-aminoquinoline improves passive permeability potential
Identical TPSA/HBD across N-cycloalkyl series; only lipophilicity differentiates
Hydrogen bonding ADME Oral bioavailability

Molecular Weight and Rotatable Bond Differentiation

With a molecular weight of 240.34 g/mol and only 2 rotatable bonds, N-cycloheptylquinolin-5-amine lies within lead-like chemical space (MW ≤ 350, rotatable bonds ≤ 7) while offering greater steric bulk than the cyclohexyl analog (MW 226.32 g/mol) but less than the cyclooctyl analog (MW 254.37 g/mol) [1]. This precise molecular weight targeting is valuable for fragment-based screening where incremental mass additions must be carefully controlled to maintain ligand efficiency metrics [2].

Molecular weight
Reported
240.34 g/mol
Lead-like space with precise 14 Da increment over cyclohexyl analog, supporting ligand efficiency optimization
Cyclohexyl: 226.32; Cyclooctyl: 254.37 g/mol
Molecular weight Fragment-based drug discovery Lead-likeness

Computational pKa and Ionization State Analysis

Predicted pKa values for the quinoline nitrogen (~5.4) and secondary amine (~9.5) define a specific ionization profile that differs from 5-aminoquinoline (pKa ~5.8 for pyridine nitrogen, ~4.5 for primary amine) . The higher basicity of the secondary amine in N-cycloheptylquinolin-5-amine means it will be predominantly protonated at physiological pH 7.4, whereas the primary amine of 5-aminoquinoline exists largely in the neutral form under the same conditions [1]. This differential ionization state directly impacts solubility, protein binding, and assay buffer compatibility, making the cycloheptyl derivative a distinct chemical probe that cannot be substituted by the parent amine without altering the physicochemical behavior under biologically relevant conditions.

pKa ionization
Data to verify
2° amine pKa ~9.5
quinoline N ~5.4
5-AQ 1° amine ~4.5
Protonation state at pH 7.4 differs fundamentally from 5-aminoquinoline, affecting solubility and assay behavior
Predicted pKa; verify under assay conditions
pKa Ionization state Assay compatibility

Priority Application Scenarios


Screening Libraries for Intermediate Lipophilicity

When constructing a screening library aimed at exploring hydrophobic target pockets (e.g., GPCR allosteric sites, kinase hydrophobic back pockets), N-cycloheptylquinolin-5-amine offers an XLogP3 of 5.0, filling a critical gap between the cyclohexyl analog (~4.5) and the cyclooctyl analog (~5.5) [1]. This precise lipophilicity positioning allows library designers to systematically probe the effect of incremental lipophilicity on target engagement without introducing additional heteroatom-driven hydrogen bonding changes that confound SAR interpretation. The compound's single hydrogen bond donor and TPSA of 24.9 Ų further ensure that any observed activity differences within the cycloalkyl series can be attributed predominantly to steric and lipophilic effects rather than changes in hydrogen-bonding capacity [2].

Synthetic Intermediate for 5-Aminoquinoline Libraries

The validated Buchwald-Hartwig amination protocol using 5-bromoquinoline and cycloheptylamine provides a direct synthetic route to N-cycloheptylquinolin-5-amine [1]. As a secondary amine building block, this compound serves as a versatile intermediate for further functionalization (e.g., acylation, sulfonylation, reductive amination) to generate diverse screening sets. The cycloheptyl group imparts a distinct steric environment at the 5-position that cannot be replicated by cyclohexyl or cyclopentyl analogs, making it particularly valuable for exploring steric tolerance in enzyme active sites or receptor binding pockets [2]. Researchers procuring this compound for library synthesis benefit from its differentiation as a steric probe that occupies a unique volume in the N-cycloalkylquinolin-5-amine series.

Benchmarking for Antimycobacterial and Antiparasitic Leads

Although direct biological data for N-cycloheptylquinolin-5-amine remains unpublished, the 5-aminoquinoline scaffold has been identified in antimycobacterial and antimalarial research contexts [1]. The compound's distinct combination of pKa values (secondary amine ~9.5; quinoline N ~5.4) provides a different ionization profile at physiological pH compared to the 4-aminoquinoline antimalarials, which predominantly feature tertiary amines with pKa values >10 [2]. This differential protonation behavior may influence lysosomal accumulation and target engagement in Plasmodium species, making the compound a valuable probe for investigating alternative mechanisms of action. Procurement for these applications should be explicitly tied to hypothesis-driven studies comparing N-cycloheptylquinolin-5-amine against established aminoquinoline antimalarials, with the compound's distinct ionization and lipophilicity properties serving as the primary scientific justification for its selection [3].

Application
Selection Property
Validation Focus
Screening library for intermediate lipophilicity
Lipophilicity gap positioning
Lipophilicity-driven SAR without altered H-bonding
5-Aminoquinoline library synthesis
Steric probe at 5-position
Steric tolerance in active sites
Antimycobacterial / antimalarial probe
Distinct ionization profile
Comparative antimalarial assay and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
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